molecular formula C20H17ClN4O4S2 B11155619 1-(4-chlorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

1-(4-chlorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11155619
M. Wt: 477.0 g/mol
InChI Key: RZFQZXGCYVBPPB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the chlorophenyl group and the thiazole ring. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorophenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide
  • 4-[1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]pyridine

Uniqueness

1-(4-chlorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17ClN4O4S2

Molecular Weight

477.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H17ClN4O4S2/c21-14-1-5-16(6-2-14)25-12-13(11-18(25)26)19(27)23-15-3-7-17(8-4-15)31(28,29)24-20-22-9-10-30-20/h1-10,13H,11-12H2,(H,22,24)(H,23,27)

InChI Key

RZFQZXGCYVBPPB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

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